N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide is a useful research compound. Its molecular formula is C12H14F2N2O4 and its molecular weight is 288.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Modification and Application Potential in Polymer Science
The exploration of chemical modification of xylans, a type of hemicellulose, presents an intriguing pathway to develop new biopolymer ethers and esters. These modifications, characterized by varying degrees of substitution and functional groups, pave the way for polymers with tailored properties. Notably, the reaction of 4-O-methylglucuronoxylan (GX) from birch with sodium monochloroacetate and 2,3-epoxypropyltrimethylammonium chloride in an aqueous sodium hydroxide/slurry medium is a prime example. This process, highlighting the impact of activation conditions on product structure and properties, opens new avenues for xylan esters' application in drug delivery and as paper strength additives, flocculation aids, and antimicrobial agents due to their potential to form spherical nanoparticles and cationic derivatives (Petzold-Welcke et al., 2014).
Fluorescence Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP) has emerged as a crucial fluorophoric platform for the creation of chemosensors capable of detecting a wide range of analytes, including metal ions (e.g., Zn2+, Cu2+, Al3+), anions (e.g., N3−, H2PO4−), and neutral molecules (e.g., mandelic acid, cysteine). The high selectivity and sensitivity of DFP-based chemosensors underscore their importance in sensing applications. This review emphasizes the potential for modulating DFP's sensing selectivity and sensitivity, indicating a promising future for developing diverse chemosensors (Roy, 2021).
Environmental and Health Impact Studies
Studies on the environmental occurrence and remediation of emerging organohalides, including novel fluorinated alternatives to legacy pollutants, highlight the persistence and potential health risks associated with these compounds. Research points to the widespread distribution of these chemicals in various environmental matrices and human tissues, underscoring the need for further toxicological studies and effective remediation techniques. The review suggests microbial reductive dehalogenation as a promising approach for the in situ remediation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) and halogenated flame retardants (HFRs), indicating a critical area for future research and environmental management strategies (He et al., 2021).
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O4/c1-19-10(20-2)6-15-11(17)12(18)16-7-3-4-8(13)9(14)5-7/h3-5,10H,6H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTWFZQGRKCRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.